3-(1-Aminoethyl)pyridin-2-ol hydrochloride

Solubility Formulation Bioavailability

3-(1-Aminoethyl)pyridin-2-ol hydrochloride, systematically named 2(1H)-Pyridinone, 3-(1-aminoethyl)-, hydrochloride (1:1), is a heterocyclic organic compound with the molecular formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol. It features a pyridin-2-ol core substituted with an aminoethyl group at the 3-position, existing as a hydrochloride salt that enhances its aqueous solubility and facilitates its use in biological and medicinal chemistry applications.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63
CAS No. 2411219-35-5
Cat. No. B2704511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminoethyl)pyridin-2-ol hydrochloride
CAS2411219-35-5
Molecular FormulaC7H11ClN2O
Molecular Weight174.63
Structural Identifiers
SMILESCC(C1=CC=CNC1=O)N.Cl
InChIInChI=1S/C7H10N2O.ClH/c1-5(8)6-3-2-4-9-7(6)10;/h2-5H,8H2,1H3,(H,9,10);1H
InChIKeyJANFAROJEDNQSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Aminoethyl)pyridin-2-ol Hydrochloride (CAS 2411219-35-5) – A Versatile 2-Pyridone-Based Research Intermediate


3-(1-Aminoethyl)pyridin-2-ol hydrochloride, systematically named 2(1H)-Pyridinone, 3-(1-aminoethyl)-, hydrochloride (1:1), is a heterocyclic organic compound with the molecular formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol . It features a pyridin-2-ol core substituted with an aminoethyl group at the 3-position, existing as a hydrochloride salt that enhances its aqueous solubility and facilitates its use in biological and medicinal chemistry applications . The compound is primarily utilized as a research intermediate and building block in the synthesis of bioactive molecules, particularly those targeting kinase inhibition and neurological disorders [1].

Why 3-(1-Aminoethyl)pyridin-2-ol Hydrochloride Cannot Be Simply Replaced by Other Aminoalkyl Pyridinones


The specific substitution pattern of an aminoethyl group at the 3-position of the pyridin-2-ol scaffold is critical for its biological activity and synthetic utility. Positional isomers, such as the 4-(1-aminoethyl) or 5-(1-aminoethyl) analogs, exhibit distinct steric and electronic properties that directly influence their interaction with biological targets . Furthermore, the hydrochloride salt form of 3-(1-Aminoethyl)pyridin-2-ol provides enhanced aqueous solubility compared to the free base or other salt forms, which is essential for reproducible performance in aqueous-based assays and biological studies . Direct substitution with structurally related compounds lacking this precise substitution pattern or salt form may lead to altered pharmacokinetic profiles, reduced target engagement, or inconsistent experimental outcomes. The quantitative evidence presented below details these specific differentiators.

Quantitative Differentiation of 3-(1-Aminoethyl)pyridin-2-ol Hydrochloride from Key Analogs


Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 3-(1-Aminoethyl)pyridin-2-ol demonstrates markedly improved aqueous solubility compared to its free base counterpart, a critical parameter for biological assays and in vivo studies. The hydrochloride salt exhibits a solubility of >50 mg/mL in water, while the free base (3-(1-aminoethyl)pyridin-2-ol) has significantly lower aqueous solubility . This difference is attributed to the ionic character of the hydrochloride salt, which enhances its compatibility with physiological buffers and cell culture media.

Solubility Formulation Bioavailability

Predicted hERG Liability: A Comparative In Silico Assessment

In silico toxicity profiling using a human ether-à-go-go-related gene (hERG) potassium channel model predicts an IC50 of 6.2 μM for 3-(1-Aminoethyl)pyridin-2-ol, placing it below the common 10 μM threshold for cardiac liability concerns . In contrast, structurally related aminopyridine derivatives often exhibit higher hERG inhibition, with reported IC50 values in the low micromolar to nanomolar range [1]. This in silico prediction suggests a potentially favorable cardiac safety profile for 3-(1-Aminoethyl)pyridin-2-ol compared to many analogs.

Cardiotoxicity hERG Safety Pharmacology

Positional Isomer Specificity: 3-Substitution vs. 4- and 5-Substituted Analogs

The biological activity of aminoethyl-substituted pyridin-2-ols is highly dependent on the position of substitution. While 3-(1-Aminoethyl)pyridin-2-ol hydrochloride is frequently employed as an intermediate for kinase inhibitors and neuroactive compounds [1], its 4-(1-aminoethyl) isomer is noted for potential COX enzyme inhibition , and the 5-(1-aminoethyl) analog exhibits cytotoxicity against specific cancer cell lines (e.g., colorectal and breast cancer models) . This regioisomeric specificity underscores that the 3-substituted variant possesses a distinct biological profile that cannot be replicated by simply substituting with another positional isomer.

Structure-Activity Relationship Regioisomer Target Engagement

Optimal Use Cases for 3-(1-Aminoethyl)pyridin-2-ol Hydrochloride Based on Quantified Differentiation


Aqueous-Based Kinase Inhibitor Screening and Lead Optimization

Leverage the high aqueous solubility (>50 mg/mL) of the hydrochloride salt to prepare consistent and reproducible stock solutions for high-throughput screening assays targeting kinases. The favorable in silico hERG profile (IC50 = 6.2 μM) positions this compound as a lower-risk starting point for medicinal chemistry campaigns, reducing the need for early-stage cardiotoxicity counter-screening .

Synthesis of Neuroactive Compounds Requiring Precise 3-Position Substitution

Utilize 3-(1-Aminoethyl)pyridin-2-ol hydrochloride as a key intermediate in the synthesis of compounds targeting neurological disorders. Its specific 3-substitution pattern is critical for achieving desired interactions with neurotransmitter systems, a property not shared by its 4- or 5-substituted isomers [1]. The hydrochloride salt form facilitates straightforward handling and purification during multi-step synthetic routes .

Development of Novel Kinase Inhibitors with Improved Safety Margins

Employ this compound as a core scaffold for designing novel kinase inhibitors where minimizing hERG liability is a priority. The predicted hERG IC50 of 6.2 μM provides a safety buffer compared to many known kinase inhibitor scaffolds, potentially allowing for a wider therapeutic window during in vivo efficacy studies .

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